molecular formula C18H18FNO4 B11075520 2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11075520
M. Wt: 331.3 g/mol
InChI Key: PYNZILNIBGIVIL-UHFFFAOYSA-N
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Description

2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxypropyl group, and a benzodioxin ring. The molecular formula of this compound is C18H18FNO4 .

Preparation Methods

The synthesis of 2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves several steps. One common synthetic route includes the condensation reaction of 2-fluorobenzoyl chloride with an appropriate amine derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and hydroxypropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. The benzodioxin ring may also contribute to the compound’s overall activity by stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar compounds to 2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FNO4

Molecular Weight

331.3 g/mol

IUPAC Name

2-fluoro-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C18H18FNO4/c1-2-15(21)12-9-16-17(24-8-7-23-16)10-14(12)20-18(22)11-5-3-4-6-13(11)19/h3-6,9-10,15,21H,2,7-8H2,1H3,(H,20,22)

InChI Key

PYNZILNIBGIVIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2)O

Origin of Product

United States

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